methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate
Description
Methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate is a chiral compound with significant importance in organic chemistry. This compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Properties
CAS No. |
147058-27-3 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate |
InChI |
InChI=1S/C18H21NO3/c1-13(14-9-5-3-6-10-14)19-16(17(20)18(21)22-2)15-11-7-4-8-12-15/h3-13,16-17,19-20H,1-2H3/t13-,16-,17+/m0/s1 |
InChI Key |
CCUHNAGNTZGTTF-RRQGHBQHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)OC)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylalanine derivatives and methyl esters.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Purification: After the reaction, the product is purified using techniques like chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of advanced purification methods ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate: A similar compound with slight structural differences.
Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate: Another related compound with different substituents.
Uniqueness
Methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Biological Activity
Methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate, also known as a phenylpropanoate derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H17NO4
- IUPAC Name : this compound
- InChI Key : UYJLJICUXJPKTB-LSDHHAIUSA-N
The compound features a chiral center at the 2 and 3 positions, contributing to its biological activity through stereospecific interactions with biological targets.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. It has been shown to exhibit:
- Antioxidant Activity : The hydroxyl group in the structure contributes to radical scavenging properties, which may protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Study 1: Antioxidant Properties
A study published in Molecules demonstrated that methyl (2R,3S)-2-hydroxy-3-phenylpropanoate exhibited significant antioxidant activity. The compound was tested against various free radicals using DPPH and ABTS assays, showing an IC50 value comparable to established antioxidants like ascorbic acid.
Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition revealed that the compound effectively inhibited the activity of certain cytochrome P450 enzymes. This suggests a potential for drug-drug interactions when co-administered with other medications metabolized by these enzymes.
Study 3: Cytotoxicity Assessment
In vitro cytotoxicity assays on cancer cell lines indicated that this compound has selective toxicity towards specific cancer types. The mechanism appears to involve apoptosis induction through mitochondrial pathways, which was confirmed by flow cytometry analysis.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
